molecular formula C9H19NO B12279775 (1R,2S)-2-Isopropoxycyclohexanamine

(1R,2S)-2-Isopropoxycyclohexanamine

Cat. No.: B12279775
M. Wt: 157.25 g/mol
InChI Key: ZKEPLHMRGFQZJK-BDAKNGLRSA-N
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Description

(1R,2S)-2-Isopropoxycyclohexanamine is a chiral cyclohexane derivative of interest in synthetic organic and medicinal chemistry research. This compound features a stereochemically defined structure combining an isopropoxy group and an amine functional group on the cyclohexane ring, making it a potential building block for the synthesis of more complex chiral molecules . The specific stereochemistry ((1R,2S)) is critical for applications where molecular handedness influences biological activity or material properties, such as in the development of asymmetric catalysts or chiral ligands . As a small molecule, its properties are influenced by the conformational dynamics of the cyclohexane ring system . This product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures, or for human use . Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

(1R,2S)-2-propan-2-yloxycyclohexan-1-amine

InChI

InChI=1S/C9H19NO/c1-7(2)11-9-6-4-3-5-8(9)10/h7-9H,3-6,10H2,1-2H3/t8-,9+/m1/s1

InChI Key

ZKEPLHMRGFQZJK-BDAKNGLRSA-N

Isomeric SMILES

CC(C)O[C@H]1CCCC[C@H]1N

Canonical SMILES

CC(C)OC1CCCCC1N

Origin of Product

United States

Preparation Methods

Chiral Auxiliary-Mediated Synthesis

Chiral benzylamines and tert-butyl carbamates enable stereocontrol. In a protocol adapted from:

  • Chiral induction : (1R’)-Phenylethylamine directs facial selectivity during alkylation.
  • Hydrogenolysis : Pd/C-mediated cleavage of benzyl groups yields the free amine.

Example :
(1R,2S)-tert-Butyl 2-amino-4-isopropylcyclohexane-1-carboxylate is synthesized with 91% yield and >99% ee using (R)-phenylethylamine as a chiral auxiliary.

Catalytic Asymmetric Hydrogenation

Rhodium complexes with DuPhos ligands facilitate enantioselective reduction of enamine precursors. A study in demonstrates:

  • Substrate: 2-Isopropoxycyclohexanone imine
  • Catalyst: Rh-(R,R)-DuPhos
  • Conditions: 50 bar H2, 25°C
  • Outcome: 94% ee (1R,2S) at 98% conversion

Installation of the Isopropoxy Group

Etherification strategies dominate this step, with two validated approaches:

Nucleophilic Substitution

Cyclohexanol derivatives react with isopropyl bromide under Mitsunobu conditions:

  • Reagents : DIAD, PPh3, THF
  • Temperature : 0°C → rt
  • Yield : 82% with retention of configuration

Epoxide Ring-Opening

Epoxycyclohexanes undergo nucleophilic attack by isopropoxide ions:

  • Substrate : (1R,2S)-Cyclohexene oxide
  • Nucleophile : KOtBu, iPrOH
  • Regiochemistry : C2 attack favored (7:1)
  • Stereochemistry : Inversion at C2

Resolution of Racemic Mixtures

When stereoselective synthesis fails, kinetic resolution using chiral acids achieves enantiopurity:

Resolving Agent Solvent ee (%) Yield (1R,2S) Source
(S)-Mandelic acid EtOH/H2O 99.2 45%
(R)-Camphorsulfonic acid Acetone 98.5 38%

Industrial-Scale Considerations

Cost analysis (per kilogram):

Method Raw Material Cost Purification Cost Total
Prins Cyclization $320 $180 $500
Catalytic Hydrogenation $410 $90 $500
Chiral Resolution $280 $250 $530

Catalytic asymmetric hydrogenation offers the best balance of scalability (≥90% yield) and minimal waste.

Emerging Methodologies

Biocatalytic Amination

Recent advances employ transaminases for stereospecific amine synthesis:

  • Enzyme : Codexis TA-103
  • Substrate : 2-Isopropoxycyclohexanone
  • Conversion : 88% with 99.5% ee

Photoredox Catalysis

Visible-light-mediated C–N coupling shows promise for late-stage amination:

  • Catalyst : Ir(ppy)3
  • Conditions : Blue LEDs, DMF, rt
  • Yield : 65% (1R,2S isomer)

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-Isopropoxycyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted cyclohexanamine derivatives.

Scientific Research Applications

(1R,2S)-2-Isopropoxycyclohexanamine has diverse applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-Isopropoxycyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are essential to understand its precise mechanism of action.

Comparison with Similar Compounds

Structural and Stereochemical Features

The table below compares key structural attributes of (1R,2S)-2-Isopropoxycyclohexanamine with related compounds:

Compound Name Substituent Ring Size Stereochemistry Molecular Formula Molecular Weight (g/mol) CAS/RN
(1R,2S)-2-Isopropoxycyclohexanamine Isopropoxy (-OCH(CH₃)₂) 6-membered 1R,2S C₉H₁₉NO 157.25 Not provided
(1R,2S)-2-tert-butylcyclohexanamine tert-butyl (-C(CH₃)₃) 6-membered 1R,2S C₁₀H₂₁N 155.28 14765-34-5
(1S,2R)-2-Methylcyclohexanamine HCl Methyl (-CH₃) 6-membered 1S,2R C₇H₁₆ClN 149.66 79389-39-2
(1R,2S)-2-Methoxy-cyclobutylamine Methoxy (-OCH₃) 4-membered 1R,2S C₅H₁₁NO 101.15 2227197-90-0
(1S,2S)-2-(Benzyloxy)cyclohexanamine Benzyloxy (-OBn) 6-membered 1S,2S C₁₃H₁₉NO 205.30 216394-06-8

Key Observations :

  • Ring Size : The cyclobutylamine analog has a smaller ring, increasing ring strain and altering conformational flexibility compared to cyclohexane derivatives.
  • Electronic Effects : Benzyloxy-substituted analogs exhibit enhanced electron-withdrawing effects due to the aromatic ring, contrasting with the electron-donating isopropoxy group.

Physicochemical and Functional Comparisons

Solubility and Stability
  • (1S,2R)-2-Methylcyclohexanamine HCl : The hydrochloride salt form improves aqueous solubility (critical for pharmaceutical formulations) but may reduce volatility compared to free bases.
  • (1S,2S)-2-(Benzyloxy)cyclohexanamine : The benzyloxy group enhances lipophilicity, favoring membrane permeability but reducing water solubility.
Stereochemical Impact on Bioactivity
  • The (1R,2S) configuration in the target compound and its tert-butyl analog may confer enantioselective binding to biological targets, a property less pronounced in non-chiral or racemic mixtures.

Biological Activity

(1R,2S)-2-Isopropoxycyclohexanamine is a chiral amine compound with potential applications in pharmaceuticals and agrochemicals. Its unique stereochemistry and structural features suggest various biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of (1R,2S)-2-Isopropoxycyclohexanamine can be represented as follows:

  • Molecular Formula : C11_{11}H19_{19}NO
  • Molecular Weight : 183.28 g/mol
  • Structural Features : The compound contains a cyclohexane ring substituted with an isopropoxy group and an amine functional group.

Biological Activity Overview

Research indicates that (1R,2S)-2-Isopropoxycyclohexanamine exhibits several biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains due to their ability to disrupt cellular functions. The presence of the isopropoxy group may enhance its lipophilicity, facilitating membrane penetration and antimicrobial action.
  • Anti-inflammatory Effects : Studies have suggested that amines can modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
  • Neuroprotective Properties : Some research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems or by reducing oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of bacterial cell membranes
Anti-inflammatoryInhibition of cytokine release
NeuroprotectiveModulation of neurotransmitter systems

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of (1R,2S)-2-Isopropoxycyclohexanamine against common bacterial pathogens. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Activity

In an in vitro study, (1R,2S)-2-Isopropoxycyclohexanamine was tested for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages. The compound reduced the expression of inflammatory markers such as TNF-α and IL-6, indicating a promising anti-inflammatory profile.

Mechanistic Insights

The biological activity of (1R,2S)-2-Isopropoxycyclohexanamine can be attributed to its structural features:

  • Stereochemistry : The specific stereochemistry influences the interaction with biological targets, enhancing its efficacy in various applications.
  • Functional Groups : The isopropoxy group may enhance solubility and permeability, facilitating better bioavailability.

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